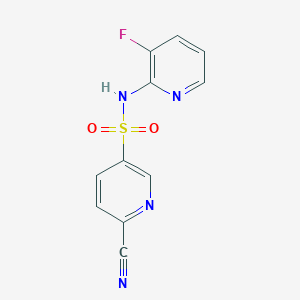

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O2S/c12-10-2-1-5-14-11(10)16-19(17,18)9-4-3-8(6-13)15-7-9/h1-5,7H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJRPFUGVGXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the pyridine ring.

Reduction: Reduction of the nitro group to an amino group.

Fluorination: Introduction of a fluorine atom to the pyridine ring.

Sulfonation: Introduction of a sulfonamide group.

Cyanation: Introduction of a cyano group.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst. Fluorination often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). Sulfonation can be carried out using chlorosulfonic acid, and cyanation can be achieved using cyanogen bromide or similar reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide, in cancer therapy. The compound has been investigated for its ability to inhibit specific enzymes associated with tumor growth. For instance, sulfonamides have been shown to inhibit carbonic anhydrases, which are often overexpressed in tumors, thereby offering a novel approach to cancer treatment .

2. Enzyme Inhibition

The sulfonamide moiety is crucial for the binding of inhibitors to the active sites of various enzymes. This compound has been identified as a potential inhibitor for several classes of proteases, including aspartic and serine proteases, which are vital in many biological processes and disease mechanisms .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Researchers have explored various substitutions on the pyridine ring to optimize its pharmacological properties, including increased solubility and bioavailability .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The apoptosis-inducing capability was confirmed through morphological assessments and flow cytometry analyses .

- Enzyme Targeting : A study focused on the inhibition of carbonic anhydrases revealed that derivatives of this compound showed low nanomolar affinity for CA IX and CA XII isoforms, which are implicated in tumor progression. This suggests a promising avenue for therapeutic development targeting these enzymes .

Mechanism of Action

The mechanism of action of 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide with two structurally related pyridine-sulfonamides:

Key Observations:

- Substituent Effects: The cyano group in the target compound likely increases polarity and electron deficiency in the pyridine ring compared to bromo or chloro substituents in analogs. This could enhance interactions with polar residues in enzyme active sites.

- Molecular Weight : The target compound (263.2 g/mol) is significantly smaller than the other derivatives, which may improve bioavailability or membrane permeability.

Biological Activity

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide is a pyridine derivative characterized by the presence of a cyano group, a fluoropyridinyl group, and a sulfonamide group. This unique combination of functional groups imparts significant biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇FN₄O₂S |

| Molecular Weight | 274.30 g/mol |

| SMILES | O=S(=O)(N=Cc1ccccn1)c1ccc(nc1)C#N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis. Notably, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- IC50 Values : The compound shows varying potency against different cancer cell lines, with IC50 values reported in the low micromolar range (e.g., ) depending on the specific type of cancer cell line being tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating bacterial infections.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

- Antiproliferative Effects : A study investigating the antiproliferative effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth, particularly in gastric cancer cells (SGC-7901), where it induced cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Molecular modeling studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound fits well into active sites of kinases, potentially blocking their function .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Fluoropyridine | Moderate anticancer activity | ~10 |

| Pyridine-3-sulfonamide | Antimicrobial properties | ~5 |

| 6-Cyano-N-(4-pyridinyl)methylpyridine | Low cytotoxicity | >20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.